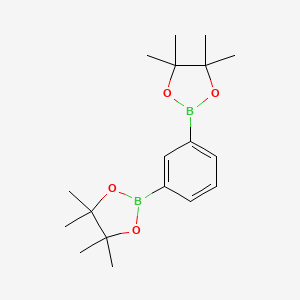

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQQCDJVSYEQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656453 | |

| Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196212-27-8 | |

| Record name | 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Phenyldiboronic acid, bis(pinacol)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties

This compound is a bifunctional organoboron compound widely utilized as a versatile precursor in the construction of complex organic architectures. Its two boronic ester functionalities, positioned at the meta positions of a central benzene ring, allow for sequential or double cross-coupling reactions, making it an invaluable tool for the synthesis of polymers, dendrimers, and pharmacologically active molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data for the 1,3-isomer is available, properties for the closely related 1,4-isomer are also included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₈B₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 330.04 g/mol | --INVALID-LINK--[1] |

| Melting Point | 241-245 °C (for 1,4-isomer) | --INVALID-LINK--[2] |

| Boiling Point | 416.3 °C at 760 mmHg (for 1,4-isomer) | --INVALID-LINK--[2] |

| Density | 1.0 ± 0.1 g/cm³ (for 1,4-isomer) | --INVALID-LINK--[2] |

| Appearance | White to off-white crystalline solid | General knowledge |

| Solubility | Soluble in many organic solvents such as THF, Dioxane, Toluene, and Chloroform. | General knowledge |

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (C2-H) | ~8.2 | s | - |

| Aromatic-H (C4/6-H) | ~7.8 | d | ~7.5 |

| Aromatic-H (C5-H) | ~7.4 | t | ~7.5 |

| Methyl-H (pinacol) | ~1.3 | s | - |

Expected ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C-B | ~130 (broad due to quadrupolar relaxation of Boron) |

| Aromatic C-H | 125-135 |

| Quaternary C (pinacol) | ~84 |

| Methyl C (pinacol) | ~25 |

Experimental Protocols

The synthesis and application of this compound are central to its utility. Below are representative experimental procedures.

Synthesis of this compound

A common method for the synthesis of aryl-bis(boronic esters) involves the palladium-catalyzed cross-coupling reaction between a dihaloaromatic compound and a diboron reagent.

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Pd(dppf)Cl₂] (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,3-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (2.5 mmol), [Pd(dppf)Cl₂] (0.03 mmol), and potassium acetate (3.0 mmol).

-

Add anhydrous 1,4-dioxane (10 mL) to the flask.

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

References

An In-depth Technical Guide to the Synthesis of 1,3-bis(pinacolato)diborylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-bis(pinacolato)diborylbenzene, a valuable building block in organic synthesis, particularly for the construction of complex aromatic structures. The primary focus is on the widely utilized Palladium-catalyzed Miyaura double borylation of 1,3-dibromobenzene.

Introduction

1,3-bis(pinacolato)diborylbenzene is a key intermediate that allows for the sequential and regioselective introduction of two different substituents onto a benzene ring through subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. This makes it a powerful tool in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. The most common and efficient route to this compound involves the direct, double borylation of a readily available starting material, 1,3-dibromobenzene, using bis(pinacolato)diboron (B₂pin₂).

Reaction Principle

The core of the synthesis is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-boron bond between an aryl halide (in this case, 1,3-dibromobenzene) and a diboron reagent (B₂pin₂). The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the aryl boronate ester and regenerate the active Pd(0) catalyst. In the case of 1,3-dibromobenzene, this process occurs at both bromine-substituted positions to yield the desired 1,3-bis(pinacolato)diborylbenzene.

Experimental Protocol: Palladium-Catalyzed Double Borylation of 1,3-Dibromobenzene

This section details a representative experimental procedure for the synthesis of 1,3-bis(pinacolato)diborylbenzene.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Borylating agent |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | Catalyst |

| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For extraction |

| Hexane | C₆H₁₄ | 86.18 | For chromatography |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent |

Reaction Conditions

| Parameter | Value |

| Temperature | 80 °C |

| Reaction Time | 3 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (2.5 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), and potassium phosphate (3.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/diethyl ether gradient as the eluent to afford 1,3-bis(pinacolato)diborylbenzene as a white solid.

Quantitative Data

| Product | Yield | Purity |

| 1,3-bis(pinacolato)diborylbenzene | 53% (literature example for a derivative) | >95% (typical after chromatography) |

Note: The yield is based on a literature procedure for a substituted m-dibromobenzene and may vary for the parent compound.

Characterization Data

¹H NMR (400 MHz, CDCl₃):

-

δ 8.24 (s, 1H, Ar-H)

-

δ 7.91 (d, J = 7.6 Hz, 2H, Ar-H)

-

δ 7.39 (t, J = 7.6 Hz, 1H, Ar-H)

-

δ 1.34 (s, 24H, -C(CH₃)₂)

¹³C NMR (101 MHz, CDCl₃):

-

δ 142.0

-

δ 136.9

-

δ 127.2

-

δ 83.9

-

δ 24.9

(Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.)

Visualizations

Reaction Pathway

Caption: Palladium-catalyzed Miyaura double borylation of 1,3-dibromobenzene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion

The Palladium-catalyzed Miyaura double borylation of 1,3-dibromobenzene provides a reliable and efficient route to 1,3-bis(pinacolato)diborylbenzene. This in-depth guide offers a detailed experimental protocol, quantitative data, and characterization information to assist researchers in successfully synthesizing this versatile building block for applications in drug discovery and materials science. Careful execution of the experimental procedure, particularly the purification step, is crucial for obtaining the product in high purity.

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Bis(pinacolato)diborylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3-bis(pinacolato)diborylbenzene, a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document details the available spectroscopic data, outlines a relevant synthetic protocol, and illustrates the key reaction pathway.

Core Spectroscopic Data

While a complete set of publicly available, detailed spectroscopic data for 1,3-bis(pinacolato)diborylbenzene (CAS No. 196212-27-8) is not extensively documented in readily accessible literature, the expected characteristic signals can be inferred from the analysis of its structural components and comparison with related compounds. The key spectroscopic techniques for the characterization of this molecule include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Expected Spectroscopic Data for 1,3-Bis(pinacolato)diborylbenzene

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Aromatic Protons | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzene ring protons. The substitution pattern will lead to a specific splitting pattern. |

| Pinacol Protons | A sharp singlet around δ 1.3 ppm corresponding to the 24 equivalent methyl protons of the two pinacolato groups. | |

| ¹³C NMR | Aromatic Carbons | Signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the boron atoms will show a broader signal due to quadrupolar relaxation of the boron nucleus. |

| Pinacol Carbons (quaternary) | A signal around δ 84 ppm for the quaternary carbons of the pinacolato groups. | |

| Pinacol Carbons (methyl) | A signal around δ 25 ppm for the methyl carbons of the pinacolato groups. | |

| ¹¹B NMR | Boron Atom | A broad singlet in the range of δ 20-35 ppm, characteristic of a tri-coordinate boronate ester. |

| Mass Spec. | Molecular Ion Peak (M⁺) | Expected at m/z ≈ 330.2, corresponding to the molecular formula C₁₈H₂₈B₂O₄. |

| IR Spec. | B-O Stretching | Strong absorption bands in the region of 1300-1400 cm⁻¹. |

| C-H Stretching (Aromatic) | Bands above 3000 cm⁻¹. | |

| C-H Stretching (Aliphatic) | Bands below 3000 cm⁻¹. | |

| C=C Stretching (Aromatic) | Bands in the region of 1450-1600 cm⁻¹. |

Synthesis of 1,3-Bis(pinacolato)diborylbenzene

The synthesis of 1,3-bis(pinacolato)diborylbenzene is typically achieved through a palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation. This reaction involves the diborylation of a dihaloarene, in this case, 1,3-dibromobenzene, with bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Palladium-Catalyzed Diborylation of 1,3-Dibromobenzene

This protocol is adapted from established methods for palladium-catalyzed borylation of aryl halides.[1]

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst (e.g., Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XantPhos, SPhos)

-

A non-nucleophilic base (e.g., potassium acetate (KOAc), cesium carbonate (Cs₂CO₃))

-

Anhydrous and degassed solvent (e.g., dioxane, toluene)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask or a similar reaction vessel, under an inert atmosphere (e.g., argon or nitrogen), combine 1,3-dibromobenzene (1.0 equivalent), bis(pinacolato)diboron (2.2-2.5 equivalents), and the base (3.0-4.0 equivalents).

-

Catalyst Preparation: In a separate vessel, prepare the active palladium catalyst by mixing the palladium source (1-3 mol%) and the phosphine ligand (2-6 mol%) in a small amount of the reaction solvent.

-

Reaction Initiation: Add the anhydrous, degassed solvent to the main reaction vessel, followed by the addition of the prepared catalyst solution.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 1,3-bis(pinacolato)diborylbenzene.

Figure 1: Synthesis of 1,3-bis(pinacolato)diborylbenzene

Caption: Synthetic route to 1,3-bis(pinacolato)diborylbenzene.

Reaction Mechanism: Palladium-Catalyzed Miyaura Borylation

The catalytic cycle for the Miyaura borylation is a well-established process in organometallic chemistry. The following diagram illustrates the key steps involved in the formation of an aryl-boron bond. In the case of 1,3-dibromobenzene, this cycle would occur twice to yield the desired product.

Figure 2: Catalytic Cycle of Miyaura Borylation

Caption: The catalytic cycle of the Miyaura borylation reaction.

Applications in Research and Development

1,3-Bis(pinacolato)diborylbenzene serves as a key intermediate in the synthesis of a wide array of functional molecules. The two boronic ester groups can be sequentially or simultaneously functionalized through Suzuki-Miyaura cross-coupling reactions with various aryl, heteroaryl, or vinyl halides. This allows for the construction of complex, three-dimensional structures. Such capabilities are highly valuable in:

-

Drug Discovery: The synthesis of novel scaffolds for screening and the development of lead compounds. The introduction of specific aryl or heteroaryl groups can modulate the pharmacological properties of a molecule.

-

Materials Science: The creation of organic electronic materials, such as conjugated polymers and dendrimers, where the precise arrangement of aromatic units is crucial for their electronic and photophysical properties.

-

Ligand Synthesis: The development of novel ligands for catalysis and coordination chemistry.

Currently, there is limited specific information available in the public domain regarding the direct involvement of 1,3-bis(pinacolato)diborylbenzene in defined biological signaling pathways. Its utility is primarily as a synthetic tool to create molecules that may then be investigated for their biological activity.

Conclusion

1,3-Bis(pinacolato)diborylbenzene is a versatile and valuable reagent in modern organic synthesis. While detailed public spectroscopic data is sparse, its characterization is straightforward using standard analytical techniques. The palladium-catalyzed diborylation of 1,3-dibromobenzene provides a reliable route to its synthesis. The ability to undergo further functionalization makes this compound a powerful tool for the construction of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to 1,3-bis(pinacolato)diborylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(pinacolato)diborylbenzene, a key building block in organic synthesis, particularly relevant to the development of novel pharmaceuticals.

Core Compound Identification

Synonyms: 1,3-Benzenediboronic Acid Bis(pinacol) Ester, 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, 1,3-Phenylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 1,3-bis(pinacolato)diborylbenzene, facilitating its identification and use in experimental settings.

| Property | Value |

| Molecular Formula | C18H28B2O4[2] |

| Molecular Weight | 330.04 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 133.0 to 137.0 °C[1] |

| Purity | >98.0% (GC)[1] |

Synthetic Protocols and Methodologies

The synthesis of arylboronic esters, such as 1,3-bis(pinacolato)diborylbenzene, is most commonly achieved through a palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation. This reaction typically involves the coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base.

General Experimental Protocol for Miyaura Borylation:

-

Reaction Setup: A flame-dried Schlenk flask is charged with the aryl dihalide (e.g., 1,3-dibromobenzene), bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium acetate).

-

Solvent Addition: Anhydrous solvent (e.g., dioxane or THF) is added to the flask.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times to ensure anaerobic conditions.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for a designated period (ranging from a few hours to overnight).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the desired 1,3-bis(pinacolato)diborylbenzene.

Applications in Drug Development and Organic Synthesis

1,3-bis(pinacolato)diborylbenzene serves as a versatile bifunctional building block in organic synthesis. Its primary application lies in the construction of complex molecular architectures through sequential or double Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of two different aryl or heteroaryl substituents at the 1 and 3 positions of the benzene ring, a common motif in many biologically active compounds.

Boron-containing compounds, and specifically boronic acids and their esters, are of increasing interest in medicinal chemistry. They are known to form reversible covalent bonds with diols, which are present in many biological molecules such as carbohydrates and proteins. This property has been exploited in the design of sensors, diagnostics, and therapeutic agents. While 1,3-bis(pinacolato)diborylbenzene is primarily a synthetic intermediate, the boronic acid derivatives it can be converted to have potential applications in drug delivery systems. For instance, stimuli-responsive boronic acid-based materials are being investigated for targeted drug release.[3]

The use of bis(pinacolato)diboron, the precursor to 1,3-bis(pinacolato)diborylbenzene, has been instrumental in the synthesis of pharmaceuticals. For example, it has been used in the stereoselective synthesis of the SGLT2 inhibitor, canagliflozin.[4] This highlights the importance of such borylation reagents in accessing complex and therapeutically relevant molecules.

Visualizing Synthetic Pathways and Mechanisms

The following diagrams illustrate the general synthetic workflow for preparing 1,3-bis(pinacolato)diborylbenzene and its subsequent use in a key synthetic transformation, the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the synthesis of 1,3-bis(pinacolato)diborylbenzene.

Caption: Application in Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1,3-Bis(pinacolato)diborylbenzene: A Cornerstone for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Bifunctional Linker

In the landscape of modern organic synthesis and materials science, 1,3-Bis(pinacolato)diborylbenzene has emerged as a pivotal molecular building block. This bifunctional organoboron compound, characterized by a central benzene ring substituted at the 1 and 3 positions with pinacolato boronic ester groups, offers a unique geometric arrangement and dual reactivity. Its meta-substitution pattern provides a distinct angular geometry, making it an indispensable tool for the construction of complex macrocycles, molecular cages, and advanced porous organic polymers (POPs). For drug development professionals, its utility lies in the ability to serve as a rigid scaffold, enabling the systematic exploration of chemical space through sequential or dual cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization.

Core Physical and Spectroscopic Properties

Understanding the fundamental properties of 1,3-bis(pinacolato)diborylbenzene is crucial for its handling, reaction setup, and purification. The compound is typically a white to off-white crystalline solid under standard conditions, a physical state that lends itself to ease of handling and weighing in a laboratory setting.[1][2]

Key Physical Data

A summary of the essential physical and chemical identifiers for 1,3-bis(pinacolato)diborylbenzene is provided below.

| Property | Value | Reference(s) |

| CAS Number | 196212-27-8 | [1] |

| Molecular Formula | C₁₈H₂₈B₂O₄ | [3] |

| Molecular Weight | 330.04 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [1][2] |

| Melting Point | 133 - 137 °C | [1][4] |

| Solubility | Soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Chloroform. Insoluble in water. | [5] |

Spectroscopic Signature

The structural integrity and purity of 1,3-bis(pinacolato)diborylbenzene are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts in a standard solvent like CDCl₃ are characteristic of its unique meta-substituted structure.

-

¹H NMR: The proton NMR spectrum is defined by distinct signals for the aromatic protons and the methyl protons of the pinacol groups. The aromatic region will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. A singlet for the proton at the C2 position (between the two boryl groups), a doublet for the protons at C4 and C6, and a triplet for the proton at C5 are expected. The 24 protons of the four equivalent methyl groups on the two pinacolato ligands will typically appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with distinct resonances for the aromatic carbons (both substituted and unsubstituted) and the carbons of the pinacolato groups (the quaternary carbons of the C(CH₃)₂ moiety and the methyl carbons).

Chemical Properties and Reactivity: A Gateway to Molecular Complexity

The chemical utility of 1,3-bis(pinacolato)diborylbenzene is anchored in the reactivity of its two C–B bonds. These boronic ester functionalities are exceptionally versatile partners in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This dual reactivity allows the molecule to act as a linker, connecting two different (or identical) molecular fragments in a single synthetic operation or in a stepwise fashion.

The pinacol ester groups confer significant stability to the compound, making it robust to handle and store compared to more sensitive boronic acids.[6] It is not typically sensitive to moisture and can be handled in air for routine procedures, a significant advantage in both academic and industrial research settings.[5]

The primary application involves palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or vinyl halides (or triflates). This reaction forms new carbon-carbon bonds with high efficiency and functional group tolerance, making it a cornerstone of modern synthetic chemistry for pharmaceuticals and advanced materials.[4][7]

Synthesis Protocol: The Miyaura Borylation Approach

The most common and efficient method for preparing 1,3-bis(pinacolato)diborylbenzene is the palladium-catalyzed Miyaura borylation of a corresponding dihalo-aromatic precursor, typically 1,3-dibromobenzene. This reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.[6] The causality behind this choice is the high stability and commercial availability of B₂pin₂, and the mild reaction conditions that tolerate a wide range of functional groups.

Detailed Experimental Protocol: Synthesis from 1,3-Dibromobenzene

This protocol is a representative procedure based on established Miyaura borylation methods.[6]

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), and potassium acetate (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Solvent and Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add anhydrous, degassed 1,4-dioxane via cannula.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or hexane) to yield 1,3-bis(pinacolato)diborylbenzene as a white crystalline solid.

Applications in Drug Development and Materials Science

The rigid, angular structure of 1,3-bis(pinacolato)diborylbenzene makes it a valuable component in the synthesis of functional materials and complex organic molecules.

-

Porous Organic Polymers (POPs): This diboronic ester is frequently used as a key building block for synthesizing POPs.[8] When polymerized with complementary multi-halogenated aromatic compounds via Suzuki coupling, it creates highly cross-linked, porous networks. These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis due to their high surface area and thermal stability.[8][9]

-

Covalent Organic Frameworks (COFs): As a C₂ symmetric linker, it can be employed in the synthesis of crystalline COFs. The defined geometry of the linker allows for the predictable construction of ordered porous structures, which are promising for applications in electronics and catalysis.[10]

-

Drug Discovery Scaffolding: In drug development, the meta-phenylene core can act as a rigid scaffold to orient pharmacophoric groups in specific spatial arrangements. Stepwise Suzuki-Miyaura reactions allow for the controlled and divergent synthesis of libraries of complex molecules, enabling the exploration of structure-activity relationships (SAR).

Handling and Safety

While 1,3-bis(pinacolato)diborylbenzene is relatively stable, proper laboratory safety protocols are essential. Based on data for structurally similar organoboron compounds, it should be handled as a potential irritant.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2] For long-term storage, refrigeration is recommended.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Bis(pinacolato)diboron | [frontierspecialtychemicals.com]

- 8. Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. angenechemical.com [angenechemical.com]

- 12. Bis(pinacolato)diboron, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide on the Molecular Structure of 1,3-bis(pinacolato)diborylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1,3-bis(pinacolato)diborylbenzene, a key building block in organic synthesis and medicinal chemistry. The following sections detail its structural parameters, experimental protocols for its synthesis and characterization, and its role in chemical transformations.

Core Molecular Structure

1,3-bis(pinacolato)diborylbenzene, also known as m-phenylenebis(pinacolborane), is an aromatic compound featuring a central benzene ring substituted at the 1 and 3 positions with pinacolato boronic ester groups. The pinacolato groups, derived from pinacol, provide stability and facilitate purification. The spatial arrangement of these bulky substituents influences the overall geometry of the molecule.

Table 1: Predicted and Representative Structural Data for 1,3-bis(pinacolato)diborylbenzene and Related Compounds

| Parameter | Predicted/Representative Value | Significance |

| Bond Lengths (Å) | ||

| C(aryl)-C(aryl) | ~1.39 | Typical aromatic C-C bond length. |

| C(aryl)-B | ~1.56 | Influences the efficiency of transmetalation in cross-coupling reactions. |

| B-O | ~1.36 | Characteristic of the dioxaborolane ring. |

| C(pinacol)-C(pinacol) | ~1.54 | Standard single bond length. |

| Bond Angles (°) | ||

| C(aryl)-C(aryl)-C(aryl) | ~120 | Consistent with sp² hybridization of the benzene ring. |

| C(aryl)-C(aryl)-B | ~120 | Defines the orientation of the boronic ester group relative to the ring. |

| O-B-O | ~113 | Geometry around the boron atom. |

| Dihedral Angles (°) | ||

| C(aryl)-C(aryl)-B-O | Variable | Describes the rotation of the pinacolato group relative to the benzene ring. |

Note: The values presented are based on theoretical calculations and data from structurally similar molecules, such as other aryl-bis(pinacolato)boron compounds. Experimental verification through X-ray crystallography is required for precise determination.

Experimental Protocols

The synthesis and characterization of 1,3-bis(pinacolato)diborylbenzene are crucial for its application in further chemical synthesis. Below are detailed methodologies for its preparation and analysis.

Synthesis of 1,3-bis(pinacolato)diborylbenzene

A common and effective method for the synthesis of 1,3-bis(pinacolato)diborylbenzene is the palladium-catalyzed cross-coupling reaction between a dihalogenated benzene and bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

Figure 1: Synthesis of 1,3-bis(pinacolato)diborylbenzene.

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 equiv), bis(pinacolato)diboron (2.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the mixture at 80-100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,3-bis(pinacolato)diborylbenzene as a white solid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of 1,3-bis(pinacolato)diborylbenzene.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 1,3-disubstituted benzene ring. A singlet for the proton at the C2 position, a doublet for the protons at the C4 and C6 positions, and a triplet for the proton at the C5 position are expected. The methyl protons of the pinacolato groups will appear as a sharp singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the carbons of the pinacolato groups. The carbon atoms attached to the boron atoms (C1 and C3) will show a characteristic broad signal due to quadrupolar relaxation.

-

¹¹B NMR: The boron NMR spectrum will exhibit a single resonance characteristic of a tetracoordinate boronic ester.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compound.

Applications in Synthesis

1,3-bis(pinacolato)diborylbenzene is a versatile building block in Suzuki-Miyaura cross-coupling reactions. The two boronic ester functionalities allow for sequential or double cross-coupling reactions, enabling the synthesis of complex molecular architectures.

Figure 2: Sequential Suzuki-Miyaura cross-coupling reactions.

This capability is particularly valuable in the synthesis of pharmaceuticals, functional materials, and conjugated polymers where precise control over the final structure is essential. The meta-orientation of the boryl groups allows for the creation of angular or bent molecular shapes, which can be critical for biological activity or material properties.

Conclusion

1,3-bis(pinacolato)diborylbenzene is a valuable synthetic intermediate with a well-defined, albeit not yet crystallographically determined, molecular structure. The experimental protocols for its synthesis and characterization are well-established, enabling its use in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its ability to form complex, non-linear structures makes it a crucial tool for researchers and professionals in the fields of drug development and materials science. Further investigation into its solid-state structure through X-ray crystallography would provide more precise data and a deeper understanding of its reactivity.

An In-depth Technical Guide on the Solubility of 1,3-Bis(pinacolato)diborylbenzene in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-bis(pinacolato)diborylbenzene in organic solvents. Understanding the solubility of this reagent is critical for its effective use in organic synthesis, particularly in cross-coupling reactions for the development of novel therapeutics and functional materials. This document collates available qualitative solubility information and presents analogous quantitative data for a structurally related compound to provide valuable insights. Furthermore, a detailed experimental protocol for solubility determination is provided, alongside a visual representation of the experimental workflow.

Introduction to 1,3-Bis(pinacolato)diborylbenzene

1,3-Bis(pinacolato)diborylbenzene is a key bifunctional organoboron compound. Its structure features a benzene ring substituted at the 1 and 3 positions with pinacolato boronic ester groups. This arrangement makes it a valuable building block in supramolecular chemistry and for the synthesis of complex organic molecules, including polymers and dendrimers, through sequential or double cross-coupling reactions. The efficiency and success of these synthetic applications are highly dependent on the solubility of the diboron reagent in the chosen reaction solvent.

Solubility Data

While specific quantitative solubility data for 1,3-bis(pinacolato)diborylbenzene is not extensively available in the public literature, qualitative information indicates its solubility in polar organic solvents. The solubility of the closely related compound, bis(pinacolato)diboron, is also well-documented and provides a useful reference. It is soluble in common organic solvents such as tetrahydrofuran, dichloromethane, toluene, hexane, and heptane, but insoluble in water.[1][2]

To provide a more quantitative insight, this guide presents solubility data for phenylboronic acid pinacol ester, a structurally analogous mono-borylated compound. This data was determined using a dynamic method and is presented as the mole fraction (x) at various temperatures.[3][4][5]

Table 1: Quantitative Solubility Data for Phenylboronic Acid Pinacol Ester in Various Organic Solvents [3][4][5]

| Temperature (°C) | Chloroform (x) | 3-Pentanone (x) | Acetone (x) | Dipropyl Ether (x) | Methylcyclohexane (x) |

| -10 | 0.35 | 0.28 | 0.25 | 0.18 | 0.05 |

| 0 | 0.45 | 0.38 | 0.35 | 0.25 | 0.08 |

| 10 | 0.58 | 0.50 | 0.48 | 0.35 | 0.12 |

| 20 | 0.72 | 0.65 | 0.62 | 0.48 | 0.18 |

| 30 | 0.88 | 0.82 | 0.78 | 0.62 | 0.25 |

| 40 | - | 0.98 | 0.95 | 0.78 | 0.35 |

| 50 | - | - | - | 0.95 | 0.48 |

Table 2: Qualitative Solubility of Related Boron Compounds

| Compound | Solvent | Solubility |

| 1,3-Bis(pinacolato)diborylbenzene | Methanol | Soluble |

| Bis(pinacolato)diboron | Tetrahydrofuran, Dichloromethane, Toluene, Hexane, Heptane | Soluble |

| Bis(pinacolato)diboron | Water | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 1,3-bis(pinacolato)diborylbenzene in organic solvents using the dynamic (synthetic) method. This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[3][4][6][7]

Materials and Equipment:

-

1,3-Bis(pinacolato)diborylbenzene (solid)

-

Organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostat bath

-

Calibrated temperature probe (e.g., Pt100)

-

Luminance probe or a device for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 1,3-bis(pinacolato)diborylbenzene and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.3 K/min) using the programmable thermostat bath. The solution should be stirred vigorously throughout the experiment to ensure homogeneity.

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually by observing the disappearance of the last solid particles or instrumentally by using a luminance probe that measures the intensity of a light beam passing through the solution.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. With instrumental monitoring, this point is identified by a sharp increase in the measured light intensity.

-

Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, which is a plot of the mole fraction of the solute against the equilibrium temperature.

Visualization of Experimental Workflow

The logical flow of the dynamic solubility determination method is illustrated in the diagram below.

Caption: Workflow for Dynamic Solubility Determination.

References

- 1. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FT-IR and Raman Spectroscopy of 1,3-bis(pinacolato)diborylbenzene

Introduction: Illuminating the Vibrational Landscape of a Key Synthetic Building Block

The Synergy of FT-IR and Raman Spectroscopy: A Tale of Two Techniques

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that result in a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser), where the scattered photons have a different frequency due to their interaction with the molecule's vibrational modes. This phenomenon is dependent on a change in the polarizability of the molecule during a vibration. Consequently, some vibrational modes may be strong in the IR spectrum and weak or absent in the Raman spectrum, and vice versa. By employing both techniques, a more complete vibrational profile of the molecule can be obtained.

Experimental Protocols: Acquiring High-Quality Vibrational Spectra

The successful acquisition of high-quality FT-IR and Raman spectra of solid samples like 1,3-bis(pinacolato)diborylbenzene hinges on meticulous sample preparation and appropriate instrumentation settings.

Sample Preparation

For a solid powder, the following preparation methods are recommended:

-

FT-IR Spectroscopy (KBr Pellet Technique):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any residual moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of 1,3-bis(pinacolato)diborylbenzene with approximately 200 mg of the dried KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency of the pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

-

Raman Spectroscopy (Packed Powder):

-

Place a small amount of the 1,3-bis(pinacolato)diborylbenzene powder into a glass capillary tube or onto a microscope slide.

-

Gently tap the container to ensure the powder is packed densely and has a relatively flat surface for analysis.

-

Instrumentation and Data Acquisition

The following are typical parameters for acquiring the spectra:

-

FT-IR Spectrometer:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Atmosphere: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Raman Spectrometer:

-

Excitation Wavelength: A 785 nm or 532 nm laser is commonly used. The choice of wavelength may depend on the fluorescence properties of the sample.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Spectral Range: 4000-200 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Acquisition Time: Varies depending on the sample's Raman scattering efficiency, but typically ranges from a few seconds to several minutes per scan.

-

Spectral Interpretation: Decoding the Vibrational Fingerprint

The vibrational spectrum of 1,3-bis(pinacolato)diborylbenzene can be dissected into contributions from three main structural components: the 1,3-disubstituted benzene ring, the pinacolato ligands, and the carbon-boron bonds.

Vibrational Modes of the 1,3-Disubstituted Benzene Ring

The substitution pattern on the benzene ring significantly influences its vibrational modes. For a 1,3-disubstituted ring, the following characteristic bands are expected:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.[1]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region.[2]

-

In-plane C-H Bending: These vibrations are observed in the 1300-1000 cm⁻¹ range.

-

Out-of-plane C-H Bending: The out-of-plane bending modes are particularly diagnostic of the substitution pattern. For 1,3-disubstitution, strong absorption bands are expected in the 900-800 cm⁻¹ and 800-700 cm⁻¹ regions.

Vibrational Modes of the Pinacolato Ligands

The pinacolato groups have their own set of characteristic vibrations:

-

C-H Stretching: The methyl (CH₃) and methine (CH) groups of the pinacolato ligand will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.[1]

-

C-H Bending: Methyl and methine bending vibrations will appear in the 1470-1350 cm⁻¹ region.[1]

-

C-O Stretching: The stretching of the C-O bonds within the five-membered dioxaborolane ring is expected to produce strong bands in the 1300-1100 cm⁻¹ region.

-

B-O Stretching: The boron-oxygen stretching vibrations are a key feature and are typically observed as strong bands in the 1400-1300 cm⁻¹ region.[3] These bands can sometimes be coupled with other vibrations.[3]

Carbon-Boron (C-B) Vibrational Modes

The C-B bond vibrations are of particular interest for confirming the structure of arylboronic esters.

-

C-B Stretching: The C-B stretching vibration is expected to appear in the 1400-1300 cm⁻¹ range and is often coupled with other modes, making its definitive assignment challenging.[3] In some arylboronic acids, this mode has been observed as a band of medium to strong intensity in both FT-IR and Raman spectra.[3]

-

C-B Bending: The in-plane and out-of-plane bending vibrations of the C-B bond are expected at lower frequencies, typically below 700 cm⁻¹.

Predicted FT-IR and Raman Spectra of 1,3-bis(pinacolato)diborylbenzene: A Tabulated Summary

Based on the analysis of analogous compounds, the following table summarizes the predicted key vibrational bands for 1,3-bis(pinacolato)diborylbenzene and their tentative assignments.

| Wavenumber Range (cm⁻¹) | Predicted Intensity (FT-IR) | Predicted Intensity (Raman) | Tentative Vibrational Assignment |

| 3100-3000 | Medium | Medium | Aromatic C-H Stretching |

| 3000-2850 | Strong | Strong | Aliphatic C-H Stretching (pinacolato) |

| 1620-1580 | Medium-Strong | Strong | Aromatic C=C Stretching |

| 1500-1450 | Medium | Medium-Strong | Aromatic C=C Stretching |

| 1470-1350 | Strong | Medium | Aliphatic C-H Bending (pinacolato) |

| 1400-1300 | Strong | Medium | B-O Asymmetric Stretching, C-B Stretching |

| 1300-1100 | Strong | Medium | C-O Stretching (pinacolato) |

| 900-800 | Strong | Weak | Aromatic C-H Out-of-plane Bending |

| 800-700 | Strong | Weak | Aromatic C-H Out-of-plane Bending, CBO Bending |

| Below 700 | Medium | Medium | Ring Puckering, C-B Bending |

Visualizing the Workflow and Molecular Vibrations

To better illustrate the experimental and analytical process, the following diagrams are provided.

Caption: Experimental workflow for FT-IR and Raman analysis.

References

Stability and Storage of 1,3-Bis(pinacolato)diborylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(pinacolato)diborylbenzene, also known as 1,3-benzenediboronic acid bis(pinacol) ester (CAS No: 196212-27-8), is a key building block in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions. As with many organoboron reagents, its stability and proper storage are critical for ensuring reactivity, reproducibility, and the purity of downstream products. This technical guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, potential degradation pathways, and methodologies for assessing the integrity of 1,3-bis(pinacolato)diborylbenzene. The information presented herein is compiled from supplier safety data and the broader scientific literature on aryl boronic acid pinacol esters, providing a framework for best practices in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,3-bis(pinacolato)diborylbenzene is presented in Table 1.

| Property | Value |

| CAS Number | 196212-27-8 |

| Molecular Formula | C₁₈H₂₈B₂O₄ |

| Molecular Weight | 330.04 g/mol |

| Appearance | White to off-white crystalline powder or solid[1] |

| Melting Point | 133 - 137 °C[1] |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, Toluene, CH₂Cl₂) |

| Storage Class | 11 - Combustible Solids |

Stability and Degradation

While specific stability data for 1,3-bis(pinacolato)diborylbenzene is not extensively published, the stability of aryl boronic acid pinacol esters is well-documented and provides critical insights.

Key Factors Influencing Stability:

-

Moisture/Hydrolysis: The primary degradation pathway for pinacol boronic esters is hydrolysis.[2][3] The presence of water, even atmospheric moisture, can lead to the cleavage of the boronic ester bond to form the corresponding 1,3-benzenediboronic acid and pinacol. This process is often accelerated in solution and at non-neutral pH.[4][5]

-

pH: The rate of hydrolysis is significantly influenced by pH. Studies on similar phenylboronic pinacol esters show that hydrolysis is considerably accelerated at physiological pH (around 7.4).[3][4][5]

-

Oxidation: While less common than hydrolysis, oxidation of the carbon-boron bond is a potential degradation pathway, particularly in the presence of strong oxidizing agents.

-

Temperature: Elevated temperatures can increase the rate of degradation. It is generally advisable to store the compound at reduced temperatures to maximize its shelf life.

-

Light: While specific photostability data is unavailable, it is standard practice to protect sensitive organic reagents from light to prevent potential photo-degradation.

Predicted Degradation Pathway: Hydrolysis

The most probable degradation pathway for 1,3-bis(pinacolato)diborylbenzene is the stepwise hydrolysis of the two pinacol ester groups to yield the corresponding diboronic acid.

Caption: Predicted stepwise hydrolysis of 1,3-bis(pinacolato)diborylbenzene.

Recommended Storage and Handling

To ensure the long-term integrity of 1,3-bis(pinacolato)diborylbenzene, the following storage and handling guidelines, derived from safety data sheets of related compounds and general best practices for boronic esters, are recommended.

| Condition | Recommendation | Rationale |

| Temperature | Store refrigerated (2-8 °C) for long-term storage. | Reduces the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and air. |

| Light | Protect from light. | Prevents potential photo-degradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[6] | These substances can promote rapid decomposition. |

| Handling | Handle in a dry, well-ventilated area or in a glovebox. Avoid creating dust. | Minimizes exposure to atmospheric moisture and inhalation. |

Experimental Protocols for Stability Assessment

Regularly assessing the purity and stability of 1,3-bis(pinacolato)diborylbenzene is crucial, especially for sensitive applications. The following are generalized protocols for stability testing that can be adapted for this compound.

General Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study.

Caption: A logical workflow for conducting a long-term stability study.

Protocol 1: Stability Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of 1,3-bis(pinacolato)diborylbenzene and detecting the formation of its hydrolyzed boronic acid counterpart. A significant challenge in the HPLC analysis of pinacol boronic esters is their susceptibility to on-column hydrolysis.[7][8]

Objective: To quantify the percentage of intact 1,3-bis(pinacolato)diborylbenzene over time under specific storage conditions.

Materials and Equipment:

-

HPLC system with UV detector

-

Reverse-phase C18 column (low silanol activity columns like Waters XTerra MS C18 are recommended to minimize on-column hydrolysis)[2][7]

-

1,3-bis(pinacolato)diborylbenzene sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Aprotic, non-aqueous diluent (e.g., Acetonitrile)[9]

-

Volumetric flasks and pipettes

-

Autosampler vials

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 1,3-bis(pinacolato)diborylbenzene sample from the stability study into a volumetric flask.

-

Dissolve and dilute to the mark with the aprotic diluent (e.g., acetonitrile). Using an aprotic diluent is critical to prevent hydrolysis prior to injection.[9]

-

Transfer the solution to an HPLC vial. Keep the sample cool (e.g., 4 °C) in the autosampler if possible.

-

-

Chromatographic Conditions (Example):

-

Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent low-silanol column)[7]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from high aqueous to high organic (e.g., 80% A to 20% A over 10 minutes) will be required to elute the compound and its more polar degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection: UV at 220 nm or other suitable wavelength.

-

Injection Volume: 5 µL

-

-

Analysis:

-

Inject the T=0 (baseline) sample to establish the initial purity and retention time.

-

Inject samples from each time point and storage condition.

-

Integrate the peak areas for the parent compound and any new peaks that appear. The primary degradation product, 1,3-benzenediboronic acid, will have a significantly shorter retention time.

-

Calculate the purity of 1,3-bis(pinacolato)diborylbenzene at each time point using the area percent method.

-

Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹¹B NMR, is an excellent tool for structurally confirming the identity of the compound and monitoring degradation.[1][10]

Objective: To qualitatively and semi-quantitatively assess the degradation of 1,3-bis(pinacolato)diborylbenzene by observing changes in the NMR spectrum.

Materials and Equipment:

-

NMR Spectrometer (≥400 MHz recommended)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

1,3-bis(pinacolato)diborylbenzene sample

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the sample from the stability study in a suitable deuterated solvent in an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum of the T=0 sample. The characteristic singlet for the 24 methyl protons of the two pinacol groups should be sharp and integrate correctly relative to the aromatic protons.

-

For subsequent time points, look for the appearance of a new, sharp singlet corresponding to the methyl protons of free pinacol, which is a direct indicator of hydrolysis.

-

The aromatic region of the spectrum may also show new signals corresponding to the hydrolyzed boronic acid species.

-

The ratio of the integral of the pinacol ester methyl protons to the free pinacol methyl protons can be used to estimate the extent of hydrolysis.

-

-

¹¹B NMR Analysis:

-

Acquire a proton-decoupled ¹¹B NMR spectrum.

-

Pinacol boronic esters typically show a broad singlet in the range of δ 20-30 ppm.

-

The corresponding boronic acid will appear as a different broad singlet, often at a slightly different chemical shift.

-

The appearance and growth of a new signal in the ¹¹B NMR spectrum provides clear evidence of degradation. The relative integration of these peaks can quantify the conversion.[11]

-

Summary and Recommendations

1,3-Bis(pinacolato)diborylbenzene is a valuable synthetic reagent whose utility is dependent on its chemical integrity. The primary stability concern is hydrolysis, which can be effectively mitigated through proper storage and handling.

-

Store the compound in a tightly sealed container, under an inert atmosphere, and at refrigerated temperatures (2-8 °C).

-

Handle the compound in a dry environment to minimize exposure to atmospheric moisture.

-

Avoid contact with strong oxidizing agents, acids, and bases.

-

Routinely Assess the purity of the material before use, especially if it has been stored for an extended period or if reaction reproducibility is critical. HPLC and NMR are recommended analytical techniques for this purpose.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and reliability of 1,3-bis(pinacolato)diborylbenzene in their synthetic endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,3-Bis(pinacolato)diborylbenzene for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of 1,3-bis(pinacolato)diborylbenzene, a key building block in modern organic chemistry and drug discovery.

Introduction

1,3-Bis(pinacolato)diborylbenzene, a versatile organoboron compound, has emerged as a critical reagent and intermediate in organic synthesis. Its unique structure, featuring two boronic acid pinacol ester groups meta-disposed on a benzene ring, allows for sequential and site-selective cross-coupling reactions, making it an invaluable tool for the construction of complex organic molecules. This guide provides a detailed overview of its chemical identity, synthesis, physical and chemical properties, and its burgeoning applications in materials science and the pharmaceutical industry.

Chemical Identity and Alternative Names

The compound is systematically named 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . It is also commonly referred to by several synonyms, which are essential for researchers to identify it in various chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 1,3-Benzenediboronic acid bis(pinacol) ester, 1,3-Phenylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) |

| CAS Number | 196212-27-8[1] |

| Molecular Formula | C18H28B2O4 |

| Molecular Weight | 330.04 g/mol [2] |

Physicochemical Properties

Understanding the physical and chemical properties of 1,3-bis(pinacolato)diborylbenzene is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 133.0 to 137.0 °C | [3] |

| Boiling Point | 430.9±28.0 °C (Predicted) | [3] |

| Density | 1.03±0.1 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in methanol and other common organic solvents. Insoluble in water. | [3][4] |

| Storage | Store in an inert atmosphere at 2-8°C. | [3] |

Synthesis of 1,3-Bis(pinacolato)diborylbenzene

The most common and efficient method for the synthesis of 1,3-bis(pinacolato)diborylbenzene is the palladium-catalyzed cross-coupling reaction of 1,3-dibromobenzene with bis(pinacolato)diboron. This reaction, a variation of the Miyaura borylation, provides good to excellent yields of the desired product.

Experimental Protocol: Palladium-Catalyzed Borylation

This protocol outlines a standard laboratory procedure for the synthesis of 1,3-bis(pinacolato)diborylbenzene.[1][3]

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or a similar inert solvent

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 1,3-dibromobenzene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl2 (0.1 eq), and potassium acetate (3.0 eq) under an inert atmosphere (e.g., argon).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the mixture to 85 °C and stir for 18 hours under the inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Recrystallize the purified product from a suitable solvent system (e.g., dichloromethane/methanol) to obtain 1,3-bis(pinacolato)diborylbenzene as an off-white solid.

Yield: 86%[3]

Synthesis Workflow Diagram```dot

Caption: Stepwise synthesis of biaryls using 1,3-bis(pinacolato)diborylbenzene.

Conclusion

1,3-Bis(pinacolato)diborylbenzene is a cornerstone in the toolbox of synthetic organic chemists. Its well-defined structure and reactivity profile enable the efficient construction of intricate molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's properties and synthetic utility is paramount for innovation and the creation of novel functional molecules. The detailed experimental protocols and structured data presented in this guide aim to facilitate its effective use in the laboratory and beyond.

References

An In-depth Technical Guide to 1,3-Bis(pinacolato)diborylbenzene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-bis(pinacolato)diborylbenzene, a key building block in modern organic synthesis. It details the historical context of its discovery, stemming from the development of the palladium-catalyzed Miyaura borylation reaction. Detailed experimental protocols for its synthesis from 1,3-dihaloarenes and bis(pinacolato)diboron are presented, along with a thorough compilation of its characterization data. The guide also explores its applications, particularly in the synthesis of complex molecules and functional materials, making it an essential resource for professionals in chemical research and drug development.

Introduction and Historical Context

The discovery and utility of 1,3-bis(pinacolato)diborylbenzene are intrinsically linked to the advent of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The groundbreaking work of Norio Miyaura and his colleagues in the mid-1990s on the palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides and vinyl halides, now famously known as the Miyaura borylation, paved the way for the efficient synthesis of a wide array of organoboron compounds.[1][2] These boronic esters proved to be versatile intermediates, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3]

The synthesis of molecules containing multiple boronic ester functionalities on an aromatic ring, such as 1,3-bis(pinacolato)diborylbenzene, was a natural and significant extension of this methodology. The ability to introduce two boryl groups onto a benzene ring in a meta-relationship provided synthetic chemists with a powerful bifunctional building block. This allows for sequential or simultaneous cross-coupling reactions, enabling the construction of complex molecular architectures, including bent or angular structures, which are of significant interest in materials science and medicinal chemistry.

While the seminal 1995 paper by Ishiyama, Murata, and Miyaura laid the foundational principles, the specific first synthesis of 1,3-bis(pinacolato)diborylbenzene is not detailed in this initial report.[1] However, the application of this methodology to dihaloarenes to produce diborylated compounds was a logical progression and has since become a standard synthetic procedure.

Synthesis of 1,3-Bis(pinacolato)diborylbenzene

The primary and most efficient method for the synthesis of 1,3-bis(pinacolato)diborylbenzene is the palladium-catalyzed Miyaura borylation of a 1,3-dihaloarene with bis(pinacolato)diboron. The general reaction scheme is depicted below.

Figure 1: General reaction scheme for the synthesis of 1,3-bis(pinacolato)diborylbenzene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 1,3-bis(pinacolato)diborylbenzene from 1,3-dibromobenzene.

Materials:

-

1,3-Dibromobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-dibromobenzene (1.0 mmol), bis(pinacolato)diboron (2.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol), and potassium acetate (3.0 mmol).

-

Add anhydrous 1,4-dioxane (10 mL) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to afford 1,3-bis(pinacolato)diborylbenzene as a white solid.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,3-bis(pinacolato)diborylbenzene.

References

Theoretical studies on 1,3-bis(pinacolato)diborylbenzene

An In-Depth Technical Guide to 1,3-Bis(pinacolato)diborylbenzene: Theoretical Foundations and Synthetic Utility

Abstract

1,3-Bis(pinacolato)diborylbenzene is a pivotal difunctional building block in modern organic synthesis and materials science. Its unique electronic structure, characterized by two electron-deficient boron centers positioned meta to each other on a benzene ring, imparts specific reactivity and makes it an invaluable precursor for the construction of complex molecular architectures and functional organic materials. This guide provides a comprehensive overview of the theoretical underpinnings of this molecule, detailed synthetic protocols, and its applications, particularly in the realm of Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers. By integrating computational insights with practical, field-proven methodologies, this document serves as an essential resource for researchers aiming to leverage the full potential of this versatile organoboron reagent.

Theoretical Framework: A Computational Perspective

Understanding the electronic landscape of 1,3-bis(pinacolato)diborylbenzene is crucial for predicting its reactivity and designing its applications. While specific experimental and theoretical studies on this exact isomer are not as prevalent as for its 1,4-counterpart, we can construct a robust theoretical model based on established principles of organoboron chemistry and computational methods applied to analogous systems.[1][2][3][4][5]

Molecular Geometry and Electronic Nature

The core structure consists of a planar benzene ring substituted with two bulky bis(pinacolato)boryl (-Bpin) groups at the 1 and 3 positions. The C–B bond possesses low polarity due to the similar electronegativity of carbon (2.55) and boron (2.04), yet the boron atom is electron-deficient, possessing a vacant p-orbital.[3] This vacancy makes the boryl moieties strong Lewis acids and electrophilic sites, which is fundamental to their reactivity.

Density Functional Theory (DFT) calculations are the standard method for investigating such molecules.[6][7] A typical computational approach would involve geometry optimization using the B3LYP functional with a 6-311G(d,p) basis set to find the lowest energy conformation.[6] The calculations would likely reveal a non-planar arrangement where the pinacolato groups are twisted out of the plane of the benzene ring to minimize steric hindrance.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity.[8][9][10][11] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-